molecular formula C24H25NO6 B11158562 (2S)-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid

(2S)-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid

Cat. No.: B11158562
M. Wt: 423.5 g/mol
InChI Key: NLMPUGILDMHFAV-FXMQYSIJSA-N
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Description

2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-2-PHENYLACETIC ACID is a complex organic compound with a unique structure that includes a chromenyl group, a phenylacetic acid moiety, and a propanamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-2-PHENYLACETIC ACID typically involves multiple steps. One common method starts with the preparation of the chromenyl derivative, which is then reacted with appropriate reagents to introduce the propanamido and phenylacetic acid groups. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-2-PHENYLACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Sulfuric acid, hydrochloric acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-2-PHENYLACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-2-PHENYLACETIC ACID involves its interaction with specific molecular targets and pathways. The chromenyl group may interact with enzymes or receptors, modulating their activity. The phenylacetic acid moiety could contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-(hexyloxy)benzoate
  • Methyl 4-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate

Uniqueness

2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-2-PHENYLACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

(2S)-2-[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanoylamino]-2-phenylacetic acid

InChI

InChI=1S/C24H25NO6/c1-4-8-17-13-20(26)31-22-14(2)19(12-11-18(17)22)30-15(3)23(27)25-21(24(28)29)16-9-6-5-7-10-16/h5-7,9-13,15,21H,4,8H2,1-3H3,(H,25,27)(H,28,29)/t15?,21-/m0/s1

InChI Key

NLMPUGILDMHFAV-FXMQYSIJSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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